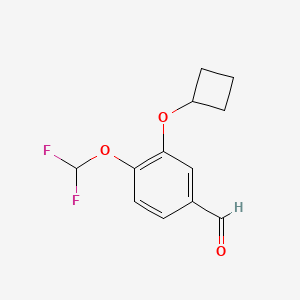

3-Cyclobutoxy-4-difluoromethoxy-benzaldehyde

描述

Table 1: Key Structural Features

| Property | Value/Description |

|---|---|

| Molecular Formula | $$ \text{C}{12}\text{H}{12}\text{F}{2}\text{O}{3} $$ |

| Molecular Weight | 242.22 g/mol |

| Functional Groups | Aldehyde, ether (cyclobutoxy), difluoromethoxy |

| Aromatic Substituents | 3-cyclobutoxy, 4-difluoromethoxy |

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name follows IUPAC rules for substituted benzaldehydes:

- The parent chain is benzaldehyde (C$$6$$H$$5$$CHO).

- Substituents are numbered to give the aldehyde group the lowest possible position (position 1).

- Cyclobutoxy (position 3) and difluoromethoxy (position 4) groups are listed alphabetically.

Thus, the IUPAC name is 3-(cyclobutyloxy)-4-(difluoromethoxy)benzaldehyde . Common synonyms include This compound and Roflumilast Intermediate A.

Table 2: Nomenclature Comparison

| IUPAC Name | Common Synonyms |

|---|---|

| 3-(cyclobutyloxy)-4-(difluoromethoxy)benzaldehyde | This compound |

| Roflumilast Intermediate A |

Comparative Analysis of Structural Analogues

Structural analogues of this compound vary in substituents or ring size, altering physicochemical properties:

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (CAS 151103-09-2):

3-Cyclopentyloxy-4-difluoromethoxy-benzaldehyde (CAS 153587-14-5):

3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid (CID 149062370):

Table 3: Analogue Comparison

| Compound | Substituent at Position 3 | Substituent at Position 4 | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Cyclobutoxy | Difluoromethoxy | 242.22 |

| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | Cyclopropylmethoxy | Difluoromethoxy | 242.22 |

| 3-Cyclopentyloxy-4-difluoromethoxy-benzaldehyde | Cyclopentyloxy | Difluoromethoxy | 256.25 |

These modifications impact applications: cyclopropylmethoxy derivatives are key in PDE4 inhibitors like Roflumilast, while benzoic acid analogues serve as intermediates for further functionalization.

属性

IUPAC Name |

3-cyclobutyloxy-4-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c13-12(14)17-10-5-4-8(7-15)6-11(10)16-9-2-1-3-9/h4-7,9,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFYWBXIAYGBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C=CC(=C2)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590268 | |

| Record name | 3-(Cyclobutyloxy)-4-(difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290307-39-0 | |

| Record name | 3-(Cyclobutyloxy)-4-(difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Cyclobutoxy Group

- Starting Material: 4-Hydroxybenzaldehyde, which contains a phenolic hydroxyl group at the 4-position.

- Reaction: The phenolic hydroxyl is etherified with cyclobutanol under acidic catalysis or in the presence of a base to form the cyclobutoxy substituent at the 3-position.

- Conditions: Acid catalysts such as mineral acids or Lewis acids can be used; alternatively, base-promoted nucleophilic substitution is also effective.

- Mechanism: The hydroxyl group acts as a nucleophile attacking the electrophilic center of cyclobutanol or its activated derivative, leading to ether bond formation.

- Outcome: This step generates 3-cyclobutoxy-4-hydroxybenzaldehyde intermediate.

Introduction of the Difluoromethoxy Group

- Starting Intermediate: The 3-cyclobutoxy-4-hydroxybenzaldehyde obtained above.

- Reagent: Difluoromethyl ether or chlorodifluoroacetic acid derivatives (e.g., chlorodifluoroacetic acid sodium salt or ethyl ester).

- Reaction Conditions: Typically conducted under basic conditions in aprotic polar solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or acetone.

- Mechanism: The phenolic hydroxyl at the 4-position is substituted with the difluoromethoxy group via nucleophilic substitution or fluorination reactions.

- Temperature: Heating between 50°C to 150°C, often optimized around 70°C to 110°C.

- Outcome: Formation of 3-cyclobutoxy-4-difluoromethoxy-benzaldehyde.

Deprotection and Purification

- If protecting groups were used during synthesis, they are removed under mild conditions to yield the pure target compound.

- Purification is typically performed by extraction, washing, drying, and solvent evaporation.

- Column chromatography can be avoided by optimizing reaction selectivity and yield.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Solvents | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclobutoxy group formation | 4-Hydroxybenzaldehyde, cyclobutanol, acid/base catalyst | Aprotic polar solvents (acetone, DMF, DMAc) or neat cyclobutanol | 70-110 | High (80-92) | Acid or base catalysis; mild heating |

| Difluoromethoxy group introduction | Difluoromethyl ether or chlorodifluoroacetic acid derivatives, base | Aprotic polar solvents (DMF, DMSO, acetone) | 50-150 | High (>85) | Base-promoted nucleophilic substitution |

| Deprotection and purification | Acid/base treatment if needed, extraction, drying | Ethyl acetate, brine wash, drying agents | Ambient | - | Avoids chromatography if optimized |

Research Findings and Optimization

- The use of chlorodifluoroacetic acid sodium salt or ethyl ester as difluoromethoxy source is preferred for environmental and safety reasons compared to hazardous fluorinated gases.

- Aprotic polar solvents such as dimethylformamide (DMF) and dimethylacetamide (DMAc) provide good solubility and reaction rates.

- Alkali bases like sodium hydride , potassium hydride , cesium carbonate , and potassium tert-butoxide are effective for phenol deprotonation and nucleophilic substitution.

- Reaction temperatures between 70°C and 110°C balance reaction rate and selectivity.

- Yields typically range from 80% to over 90% for the cyclobutoxy etherification step and similarly high for difluoromethoxy introduction.

- Avoidance of highly toxic reagents and harsh conditions enables safer, scalable, and environmentally friendly synthesis suitable for industrial production.

Summary Table of Key Synthetic Steps

| Synthetic Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1. Cyclobutoxy ether formation | 4-Hydroxybenzaldehyde + cyclobutanol | Acid/base catalyst, aprotic solvent, 70-110°C | 3-Cyclobutoxy-4-hydroxybenzaldehyde | 80-92 | 85-95% |

| 2. Difluoromethoxy introduction | 3-Cyclobutoxy-4-hydroxybenzaldehyde | Chlorodifluoroacetic acid derivative, base, aprotic solvent, 50-150°C | This compound | >85 | >90% |

| 3. Deprotection/purification | Protected intermediate (if any) | Acid/base treatment, extraction, drying | Pure target aldehyde | - | >95% |

化学反应分析

Types of Reactions

3-Cyclobutoxy-4-difluoromethoxy-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products

Oxidation: 3-Cyclobutoxy-4-difluoromethoxy-benzoic acid.

Reduction: 3-Cyclobutoxy-4-difluoromethoxy-benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

3-Cyclobutoxy-4-difluoromethoxy-benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which 3-Cyclobutoxy-4-difluoromethoxy-benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy group can enhance the compound’s metabolic stability and bioavailability, while the cyclobutoxy group can influence its lipophilicity and membrane permeability.

相似化合物的比较

Similar Compounds

4-Difluoromethoxybenzaldehyde: Lacks the cyclobutoxy group, making it less lipophilic.

3-Cyclobutoxybenzaldehyde: Lacks the difluoromethoxy group, potentially affecting its metabolic stability.

3-Methoxy-4-difluoromethoxybenzaldehyde: Contains a methoxy group instead of a cyclobutoxy group, altering its chemical properties.

Uniqueness

3-Cyclobutoxy-4-difluoromethoxy-benzaldehyde is unique due to the combination of cyclobutoxy and difluoromethoxy groups, which confer distinct physicochemical properties. This combination can enhance its utility in various applications, particularly in the design of molecules with specific pharmacokinetic and pharmacodynamic profiles.

生物活性

Overview

3-Cyclobutoxy-4-difluoromethoxy-benzaldehyde (CAS No. 290307-39-0) is an organic compound characterized by a benzaldehyde core with cyclobutoxy and difluoromethoxy substituents. This unique structure imparts distinct physicochemical properties, making it a subject of interest in various fields, including medicinal chemistry, biology, and materials science. The compound's biological activity is primarily attributed to its interactions with specific molecular targets, influencing enzymatic and receptor functions.

The compound can undergo several chemical reactions, including oxidation, reduction, and electrophilic substitution:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of the aldehyde to a carboxylic acid. | Potassium permanganate, Chromium trioxide |

| Reduction | Conversion of the aldehyde to an alcohol. | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Electrophilic substitution reactions on the aromatic ring. | Sulfuric acid, Aluminum chloride |

The biological activity of this compound is influenced by its structural components:

- Difluoromethoxy Group : Enhances metabolic stability and bioavailability.

- Cyclobutoxy Group : Influences lipophilicity and membrane permeability.

These properties facilitate interactions with biological targets such as enzymes and receptors, potentially modulating their activities through binding interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies on related difluoromethoxybenzaldehydes have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. Enzyme inhibition studies indicate that the structural features of this compound can enhance binding affinity to target enzymes, making it a candidate for drug development aimed at treating diseases where enzyme modulation is beneficial.

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial effects of difluoromethoxy-substituted benzaldehydes against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at certain concentrations, supporting further exploration of this compound in antimicrobial research.

-

Enzyme Inhibition Research :

- Another investigation focused on the enzyme inhibition potential of similar compounds in the context of cancer treatment. The study highlighted that compounds with difluoromethoxy groups showed promise in inhibiting cancer-related enzymes, suggesting that this compound could be explored for anticancer applications.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-Difluoromethoxybenzaldehyde | Lacks cyclobutoxy group | Limited lipophilicity |

| 3-Cyclobutoxybenzaldehyde | Lacks difluoromethoxy group | Potentially lower metabolic stability |

| 3-Methoxy-4-difluoromethoxybenzaldehyde | Contains methoxy instead of cyclobutoxy | Different pharmacokinetic profiles |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyclobutoxy-4-difluoromethoxy-benzaldehyde, and how can reaction yields be improved?

- Methodology :

- Solvent selection : Use polar aprotic solvents like DMF (dimethylformamide) to enhance nucleophilic substitution reactions, as demonstrated in the synthesis of structurally similar dialdehydes .

- Catalyst optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate cyclobutoxy group introduction under mild conditions.

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) is recommended for isolating the aldehyde while minimizing degradation.

- Key considerations : Monitor reaction progress via TLC and adjust stoichiometric ratios of cyclobutyl bromide and difluoromethoxy precursors to mitigate side-product formation.

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 for carbon hybridization. The aldehyde proton (δ ~10 ppm) and cyclobutyl methine protons (δ ~4.5-5.0 ppm) are diagnostic. Compare with analogous compounds like 4-{2-[2-(4-formylphenoxy)ethoxy]-ethoxy}benzaldehyde for splitting patterns .

- IR spectroscopy : Confirm the aldehyde group (C=O stretch at ~1700 cm⁻¹) and ether linkages (C-O-C stretches at 1100-1250 cm⁻¹) .

- Validation : Cross-reference with computational predictions (e.g., DFT calculations) for vibrational modes and chemical shifts.

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodology :

- Solubility screening : Test in solvents like DCM, THF, and ethanol. Polar aprotic solvents generally dissolve aromatic aldehydes more effectively .

- Stability assays : Conduct accelerated degradation studies under light, heat, and humidity. Store in amber vials at -20°C to prevent aldehyde oxidation.

- Data interpretation : Use HPLC to quantify degradation products, focusing on carboxylic acid derivatives (common oxidation byproducts).

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology :

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., aldehyde carbon) and frontier molecular orbitals (HOMO/LUMO) .

- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly for polar solvents that stabilize transition states .

- Validation : Compare predicted activation energies with experimental kinetic data from stopped-flow techniques.

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

- Methodology :

- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to solve crystal structures. Prepare derivatives (e.g., oximes) to improve crystal packing .

- Twinned data analysis : Apply twin-law matrices in SHELXL for datasets with pseudo-merohedral twinning, common in flexible ether-linked compounds .

- Case study : The dihedral angle between aromatic rings in 4-{2-[2-(4-formylphenoxy)ethoxy]-ethoxy}benzaldehyde was resolved to 78.31°, highlighting conformational flexibility .

Q. How should researchers address contradictory data in reaction yields or spectroscopic assignments for this compound?

- Methodology :

- Root-cause analysis : Use DOE (Design of Experiments) to isolate variables (e.g., moisture levels, catalyst purity) affecting yields .

- Advanced NMR : Employ 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity of cyclobutyl and difluoromethoxy groups .

- Documentation : Maintain detailed logs of synthetic batches and instrumental parameters to trace discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。